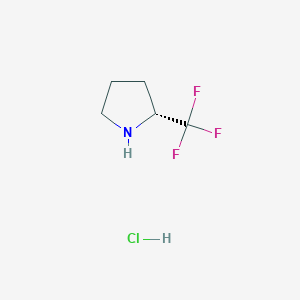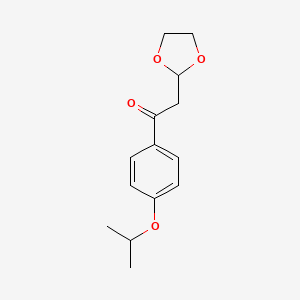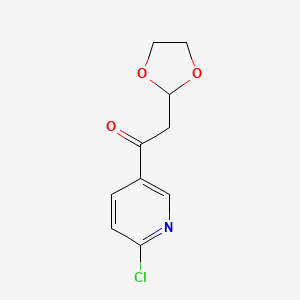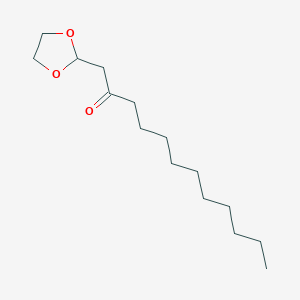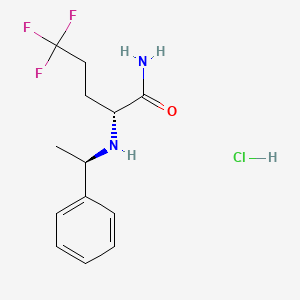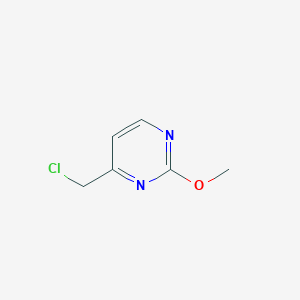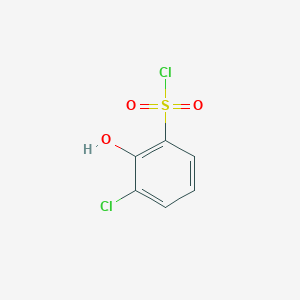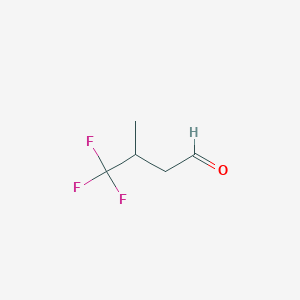
3-(Trifluoromethyl)butyraldehyde
Übersicht
Beschreibung
3-(Trifluoromethyl)butyraldehyde is a chemical compound with the molecular formula C5H7F3O . It is often used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)butyraldehyde and its derivatives has been a topic of interest in many research studies . For instance, one study discusses the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries . Another study presents a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)butyraldehyde can be analyzed using various techniques . For example, vibrational spectra and normal coordinate analysis can provide insights into the molecular structure of trifluoromethyl compounds .Chemical Reactions Analysis
The chemical reactions involving 3-(Trifluoromethyl)butyraldehyde have been explored in several studies . For instance, one study discusses the substitution effect of the trifluoromethyl group on the bioactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Trifluoromethyl)butyraldehyde can be analyzed using various methods . For example, one study discusses the effects of the trifluoromethyl group on the biological activities and physical properties of compounds .Wissenschaftliche Forschungsanwendungen
Implications for Gut Health and Animal Production
Butyrate and its derivatives, including compounds structurally similar to 3-(Trifluoromethyl)butyraldehyde, have been extensively studied for their beneficial effects on gut health and animal production. These compounds serve as primary nutrients providing energy to colonocytes and act as cellular mediators regulating gene expression, cell differentiation, gut tissue development, immune modulation, oxidative stress reduction, and diarrhea control. In animal production, butyrate derivatives are explored as alternatives to in-feed antibiotics due to their positive effects on gut development, control of enteric pathogens, reduction of inflammation, and improvement of growth performance (Bedford & Gong, 2017).
Enantioselective Syntheses of Organic Compounds
The enantioselective synthesis of organic compounds, such as 3,4-dihydropyran derivatives, is crucial in the development of bioactive molecules and natural products. These synthetic strategies involve the use of various organocatalysts and metal complexes to control the asymmetry during the chemical reactions, highlighting the flexibility and high level of control over the molecular complexity that can be achieved. This field of research demonstrates the importance of chemical compounds in facilitating the synthesis of chiral building blocks for pharmaceuticals (Desimoni, Faita, & Quadrelli, 2018).
Antibacterial and Anti-inflammatory Agents
Compounds with trifluoromethyl groups, such as trifluoromethylpyrazoles, have garnered attention for their potential as anti-inflammatory and antibacterial agents. The position of the trifluoromethyl group significantly influences the activity profile of these compounds, showcasing the role of chemical modifications in developing novel agents with minimal side effects for medicinal chemistry (Kaur, Kumar, & Gupta, 2015).
Advanced Synthesis Techniques
The review on the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts provides insight into the advancements in creating heterocyclic compounds, which are crucial in pharmaceuticals and drug-candidate molecules. Organocatalytic approaches in three-component condensation reactions underline the ongoing development of new strategies for constructing valuable heterocyclic compounds, demonstrating the significance of chemical synthesis in organic chemistry and pharmacology (Kiyani, 2018).
Safety And Hazards
Zukünftige Richtungen
The future directions of research on 3-(Trifluoromethyl)butyraldehyde are promising. For instance, one study discusses the potential novel applications of trifluoromethylpyridine (TFMP) and its derivatives in the future . Another study presents a scalable and operationally simple radical trifluoromethylation .
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-4(2-3-9)5(6,7)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSIVWGPYKWZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)butyraldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




